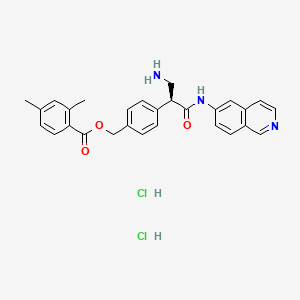

Netarsudil dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AR-13324 Hydrochlorid beinhaltet die Verwendung chiraler Liganden für die chirale Induktion. Der Prozess beginnt mit der Schutz der Hydroxylgruppen in 4-(Hydroxymethyl)phenylessigsäure unter Verwendung von tert-Butyldimethylsilylchlorid (TBSCl) oder Triisopropylsilylchlorid (TIPSCl), um die rohe Verbindung zu erhalten . Das Verfahren der chiralen Ligand-Induktion wird aufgrund seiner Einfachheit, niedrigen Kosten und hohen Ausbeute gegenüber traditionellen Methoden der chiralen Hochleistungsflüssigkeitschromatographie (HPLC) oder der überkritischen Fluidchromatographie (SFC) bevorzugt .

Industrielle Produktionsverfahren

Die industrielle Produktion von AR-13324 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von chiralen Liganden und chiraler Induktion gewährleistet eine hohe Reinheit und Ausbeute, wodurch das Verfahren kostengünstig und effizient wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

AR-13324 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid-Ionen) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Alkohole erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

AR-13324 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Netarsudil functions by inhibiting rho-associated protein kinases (ROCK1 and ROCK2), which play a crucial role in regulating the cytoskeletal dynamics of trabecular meshwork cells. By inhibiting these kinases, netarsudil promotes increased aqueous humor outflow through the conventional trabecular pathway, thereby reducing intraocular pressure (IOP) effectively. The compound also exhibits norepinephrine transport inhibition, enhancing its therapeutic profile compared to traditional glaucoma medications that primarily target the uveoscleral pathway .

Reduction of Intraocular Pressure

The primary application of this compound is in the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension. Clinical trials have demonstrated that once-daily administration of netarsudil ophthalmic solution (0.02%) significantly lowers IOP compared to placebo and other treatments such as ripasudil .

Table 1: Summary of Clinical Trials on Netarsudil

| Study Type | Dosage | Duration | IOP Reduction | Population Characteristics |

|---|---|---|---|---|

| Phase 2 | 0.02% | 4 weeks | 3.9 - 4.1 mmHg | Patients with POAG or OHT |

| Phase 3 | 0.02% | 4 weeks | Superior to ripasudil | Diverse demographic |

| Real-world | Varies | Retrospective | Variable; dependent on concurrent therapies | Patients on multiple medications |

Safety and Tolerability

Netarsudil has shown a favorable safety profile in multiple studies, with mild side effects such as transient hyperemia being the most common . The compound's tolerability makes it suitable for long-term use, which is essential for chronic conditions like glaucoma.

Case Study 1: Boston Medical Center Analysis

A retrospective analysis conducted at Boston Medical Center evaluated the efficacy of netarsudil in patients already on multiple glaucoma medications. The study found that while the IOP reduction was less robust than in clinical trials (due to concurrent therapies), netarsudil still provided meaningful reductions in IOP, averaging around 3 mmHg over four weeks . This highlights its effectiveness even in complex treatment regimens.

Case Study 2: Multicenter Open-label Study

Another multicenter study assessed netarsudil's effectiveness as both monotherapy and adjunctive therapy. Results indicated significant reductions in IOP across various patient demographics, reinforcing its utility in diverse clinical settings .

Wirkmechanismus

AR-13324 hydrochloride exerts its effects through a dual mechanism of action:

ROCK Inhibition: By inhibiting Rho-associated protein kinase, the compound increases trabecular outflow and decreases aqueous production, leading to reduced intraocular pressure.

NET Inhibition: The compound also inhibits the norepinephrine transporter, further contributing to the reduction of intraocular pressure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ripasudil Hydrochlorid: Ein weiterer ROCK-Inhibitor, der zur Behandlung von Glaukom eingesetzt wird.

Fasudil Hydrochlorid: Ein ROCK-Inhibitor mit ähnlichen Anwendungen zur Senkung des Augeninnendrucks.

Einzigartigkeit

AR-13324 Hydrochlorid ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl auf die ROCK- als auch auf die NET-Pfade abzielt. Diese duale Hemmung bietet einen umfassenderen Ansatz zur Senkung des Augeninnendrucks im Vergleich zu anderen Verbindungen, die nur auf einen Pfad abzielen .

Biologische Aktivität

Netarsudil dihydrochloride is a novel pharmacological agent primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor, netarsudil has demonstrated significant biological activity, particularly in lowering intraocular pressure (IOP) through various mechanisms. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Netarsudil's primary mechanism involves the inhibition of rho-associated protein kinases (ROCK1 and ROCK2), which play critical roles in regulating the actin cytoskeleton and extracellular matrix (ECM) dynamics in trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil reduces TM cell contraction and fibrosis, thereby enhancing aqueous humor outflow through the conventional pathway. Additionally, netarsudil's inhibition of the norepinephrine transporter leads to increased norepinephrine signaling, which may further contribute to its IOP-lowering effects by modulating aqueous humor production.

Key Actions of Netarsudil

- ROCK Inhibition : Reduces cell contraction and ECM production.

- NET Inhibition : Enhances norepinephrine signaling, potentially reducing aqueous humor formation.

Pharmacokinetics

Netarsudil is administered topically as an ophthalmic solution. Following administration, studies have shown that systemic absorption is minimal, with plasma concentrations often below quantifiable limits. The active metabolite AR-13503 exhibits high protein binding (~60%) and is primarily metabolized by esterases in the eye.

| Pharmacokinetic Parameter | Value |

|---|---|

| Half-life | 175 minutes |

| Volume of Distribution | Low |

| Protein Binding | ~60% |

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of netarsudil in lowering IOP compared to other treatments. A Phase 3 trial demonstrated that netarsudil 0.02% was superior to ripasudil 0.4% in reducing mean diurnal IOP at week four.

Clinical Trial Findings

- Study Design : Randomized, controlled trials comparing netarsudil with placebo or other treatments.

- Results :

Safety Profile

Netarsudil is generally well-tolerated, with conjunctival hyperemia being the most common adverse effect reported in clinical trials. The incidence of ocular adverse events was lower for netarsudil compared to ripasudil in comparative studies.

| Adverse Event | Netarsudil (%) | Ripasudil (%) |

|---|---|---|

| Conjunctival Hyperemia | 54.9 | 62.6 |

| Overall Ocular AEs | 59.8 | 66.7 |

Case Studies and Research Findings

- Phase 2 Study : Evaluated netarsudil's efficacy as monotherapy for primary open-angle glaucoma (POAG). Results indicated significant improvements in trabecular outflow facility and reductions in IOP .

- In Vitro Studies : Demonstrated that netarsudil effectively blocked TGF-β2-induced fibrotic responses in human TM cells, suggesting potential antifibrotic properties .

- Comparative Effectiveness : In head-to-head trials against existing therapies, netarsudil consistently showed superior IOP-lowering effects, reinforcing its role as a preferred treatment option for glaucoma management.

Eigenschaften

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYVXXYUJVJM-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253952-02-1 | |

| Record name | Netarsudil dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NETARSUDIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.